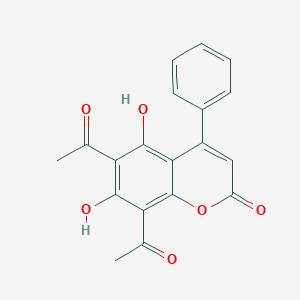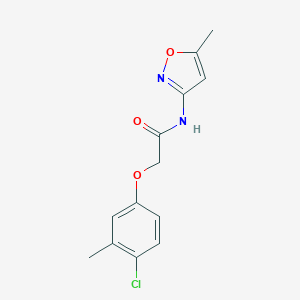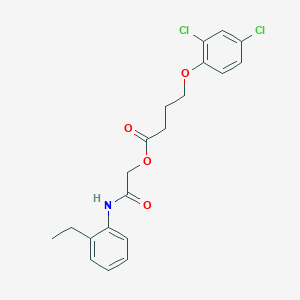
6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one, also known as apigenin, is a flavone compound found in various plants. It is known for its various pharmacological and biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
Wirkmechanismus
Apigenin exerts its pharmacological and biological activities through various mechanisms of action. It has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Apigenin has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and metabolism. Moreover, 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one has been found to modulate various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
Apigenin has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2, in various tissues and organs. Apigenin has also been found to scavenge free radicals and reduce oxidative stress, which plays a crucial role in the pathogenesis of various diseases. Moreover, 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one has been found to induce apoptosis and suppress the proliferation of cancer cells by targeting various signaling pathways. Additionally, 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Apigenin has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized through various methods. Moreover, 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one has been extensively studied for its various pharmacological and biological activities, which makes it a promising candidate for further research. However, one of the limitations is that the bioavailability of 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one is relatively low, which may limit its efficacy in vivo. Moreover, the optimal dosage and administration route of 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one have not been fully established, which may affect its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one. One of the directions is to investigate the optimal dosage and administration route of 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one to enhance its bioavailability and efficacy in vivo. Moreover, further research is needed to elucidate the molecular mechanisms underlying the pharmacological and biological activities of 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one. Additionally, the potential of 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases, should be further explored. Furthermore, the development of novel 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one derivatives with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential.
Synthesemethoden
Apigenin can be synthesized through various methods, including the extraction from plant sources, chemical synthesis, and biotransformation. The extraction method involves the isolation of 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one from plants such as parsley, chamomile, and celery. The chemical synthesis method involves the reaction of phenylacetic acid with 2,4,6-trihydroxyacetophenone in the presence of a catalyst to produce 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one. The biotransformation method involves the conversion of naringenin, a flavanone compound, to 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one through the action of a bacterial strain.
Wissenschaftliche Forschungsanwendungen
Apigenin has been extensively studied for its various pharmacological and biological activities. It has been found to exhibit anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Apigenin has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). It has also been found to scavenge free radicals and reduce oxidative stress. Apigenin has been shown to induce apoptosis and suppress the proliferation of cancer cells by targeting various signaling pathways. Moreover, 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C19H14O6 |
|---|---|
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
6,8-diacetyl-5,7-dihydroxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C19H14O6/c1-9(20)14-17(23)15(10(2)21)19-16(18(14)24)12(8-13(22)25-19)11-6-4-3-5-7-11/h3-8,23-24H,1-2H3 |
InChI-Schlüssel |
KZRFEGICLBOVBX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C1O)C(=O)C)OC(=O)C=C2C3=CC=CC=C3)O |
Kanonische SMILES |
CC(=O)C1=C(C(=C2C(=C1O)C(=CC(=O)O2)C3=CC=CC=C3)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283910.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283911.png)
![6-Amino-3-(2-naphthyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283912.png)
![6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283914.png)
![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283920.png)

![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
![3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283932.png)